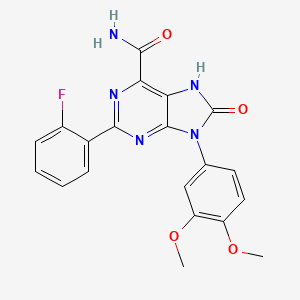![molecular formula C13H15NO3S3 B2866816 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide CAS No. 2176270-54-3](/img/structure/B2866816.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide
カタログ番号 B2866816
CAS番号:
2176270-54-3
分子量: 329.45
InChIキー: BBBRWICWFYTFKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR, IR, MS, and single crystal X-ray diffraction . Unfortunately, specific structural data for “N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide” is not available.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . These properties can provide valuable information about the compound’s behavior under different conditions. Unfortunately, specific physical and chemical properties for “N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide” are not available.科学的研究の応用
Catalyzed Annulations in Organic Synthesis
- Lewis Acid Catalyzed Annulations : A study by Mackay et al. (2014) demonstrated the use of Sc(OTf)3-catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides, yielding cyclopentene sulfonamides. This method provides a route to synthesize 2,3-substituted cyclopentanones with high diastereoselectivity (Mackay et al., 2014).
Nucleophilic Substitutions in Organic Chemistry
- Palladium(0) Catalyzed Nucleophilic Substitutions : Stolle et al. (1992) explored nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0). Their study indicates the potential of these compounds as building blocks in synthetic chemistry (Stolle et al., 1992).
Sulfonamide Reactions and Heterocycle Formation
- Formation of Thiazete Dioxides and Sulfonamides : Research by Tornus et al. (1995) showed that N-sulfonylalkylamines react with ynamines to form various s,n-heterocycles, including 2H-1,2-thiazete 1,1-dioxides. This study contributes to the understanding of amidinosulfenes and their transformation into different products (Tornus et al., 1995).
Drug Metabolism and Biocatalysis
- Biocatalysis in Drug Metabolism : Zmijewski et al. (2006) demonstrated the use of Actinoplanes missouriensis in producing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This research highlights the application of microbial-based biocatalytic systems in drug metabolism studies (Zmijewski et al., 2006).
Enzyme Inhibition and Drug Development
- Carbonic Anhydrase Inhibitors : A study by Scozzafava and Supuran (1999) revealed that certain arylsulfonylureido- and arylureido-substituted sulfonamides are potent inhibitors of carbonic anhydrase isozymes. This research provides a basis for the development of more selective drugs and diagnostic agents (Scozzafava & Supuran, 1999).
Synthesis of Vinylcyclopropanes and Vinylepoxides
- Enantioselective Synthesis Using Camphor-derived Sulfur Ylides : Deng et al. (2006) explored the synthesis of vinylcyclopropanes and vinylepoxides mediated by camphor-derived sulfur ylides. The study provides insights into enantioselective synthesis relevant to organic chemistry (Deng et al., 2006).
Antiviral Activity of Sulfonamides
- Synthesis and Antiviral Activity : Chen et al. (2010) synthesized derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, demonstrating their anti-tobacco mosaic virus activity. This study links the chemical synthesis of sulfonamides to potential antiviral applications (Chen et al., 2010).
Safety and Hazards
作用機序
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit folate metabolism, which is crucial for bacterial growth .
Biochemical Pathways
As a sulfonamide, it is likely to impact the folate synthesis pathway in bacteria, leading to inhibition of bacterial growth .
特性
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S3/c15-11(7-14-20(16,17)10-1-2-10)13-4-3-12(19-13)9-5-6-18-8-9/h3-6,8,10-11,14-15H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBRWICWFYTFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2866733.png)
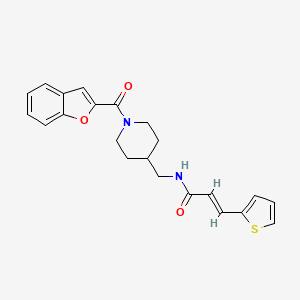
![2,3,4-Trimethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2866737.png)
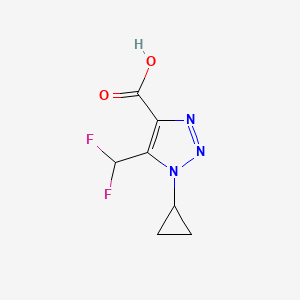

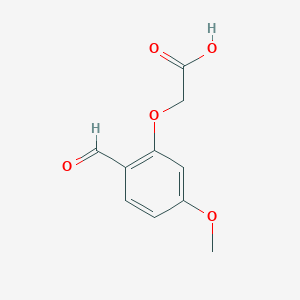
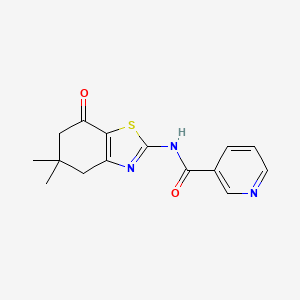
![2,2-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2866744.png)
![3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2866745.png)
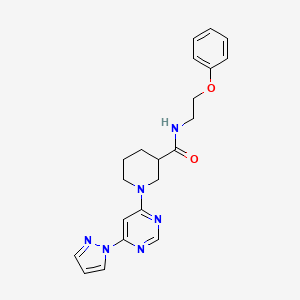
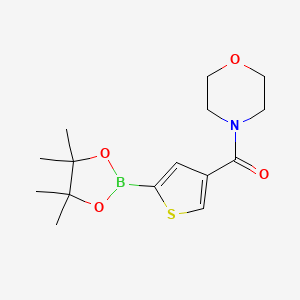

![[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2866752.png)
